molecular formula C13H7F4N5O2 B6432600 4-fluoro-N-[5-oxo-2-(trifluoromethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzamide CAS No. 879437-82-8

4-fluoro-N-[5-oxo-2-(trifluoromethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzamide

Cat. No.: B6432600
CAS No.: 879437-82-8
M. Wt: 341.22 g/mol
InChI Key: IWIBYDAYADKATQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-[5-oxo-2-(trifluoromethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzamide is a heterocyclic compound featuring a fused triazolo-pyrimidine core. Its structure includes a 5-oxo group, a trifluoromethyl substituent at position 2, and a 4-fluorobenzamide moiety at position 5. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 4-fluoro substitution on the benzamide may influence binding affinity to biological targets, such as enzymes or receptors. This compound is of interest in medicinal chemistry due to the triazolopyrimidine scaffold’s prevalence in bioactive molecules, including kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

4-fluoro-N-[5-oxo-2-(trifluoromethyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4N5O2/c14-7-3-1-6(2-4-7)10(24)18-8-5-9(23)19-12-20-11(13(15,16)17)21-22(8)12/h1-5H,(H,18,24)(H,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIBYDAYADKATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=O)NC3=NC(=NN23)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-fluoro-N-[5-oxo-2-(trifluoromethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzamide is a compound that has garnered attention due to its potential biological activities. With a molecular formula of C13H7F4N5O2C_{13}H_7F_4N_5O_2 and a molecular weight of approximately 341.22 g/mol, this compound exhibits unique structural features that may influence its pharmacological properties.

Chemical Structure

The compound's structure includes:

  • A fluorobenzamide moiety.
  • A triazole-pyrimidine framework with a trifluoromethyl group.

The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of pharmaceutical compounds, potentially increasing their biological activity.

Anticancer Activity

Recent studies indicate that compounds with similar triazole-pyrimidine structures exhibit significant anticancer properties. For instance, derivatives of triazole-thiones have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 6.2 μM to 43.4 μM . Although specific data on this compound is limited, its structural similarities suggest potential efficacy in cancer treatment.

Enzyme Inhibition

In silico docking studies have highlighted the ability of compounds containing trifluoromethyl groups to interact favorably with various enzymes. These interactions often involve hydrogen and halogen bonding, which can enhance binding affinity and specificity towards target enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX) . Such interactions may indicate that the compound could serve as an enzyme inhibitor in inflammatory pathways or cancer progression.

Antimicrobial Activity

Compounds with similar frameworks have also been tested for antimicrobial properties. For instance, certain triazole derivatives demonstrated effective antibacterial activity against pathogenic bacteria . While specific studies on the benzamide derivative are yet to be published, the potential for antimicrobial effects remains plausible given the structural characteristics.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • Compounds related to triazoles have been screened against human breast cancer cell lines (MCF-7), showing varying degrees of cytotoxicity. For example, compounds with IC50 values of 27.3 μM were reported in related structures .
  • Docking Studies :
    • Molecular docking simulations have revealed that trifluoromethyl groups can enhance binding interactions with target proteins, which may lead to increased biological activity .
  • Antioxidant Potential :
    • Some derivatives have shown antioxidant properties in vitro, which could contribute to their overall therapeutic profile by mitigating oxidative stress in cells .

Summary Table of Biological Activities

Activity Type Related Compounds IC50 Values Notes
AnticancerTriazole-thiones6.2 μM - 43.4 μMActive against MCF-7 and HCT-116
Enzyme InhibitionVarious fluorinated triazolesNot specifiedPotential inhibition of COX and LOX
AntimicrobialRelated triazole derivativesNot specifiedEffective against pathogenic bacteria
AntioxidantSimilar derivativesNot specifiedPotential for reducing oxidative stress

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to 4-fluoro-N-[5-oxo-2-(trifluoromethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzamide exhibit antiviral properties. Specifically, derivatives of triazolopyrimidines have shown efficacy against HIV integrase, suggesting that this compound may also possess similar antiviral activity due to its structural characteristics .

Anticancer Potential

The compound's ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for anticancer drug development. Studies have demonstrated that modifications of triazolo-pyrimidine derivatives can lead to significant cytotoxic effects on various cancer cell lines .

Enzyme Inhibition

The compound may act as an inhibitor for several enzymes critical in metabolic pathways. For example, it could potentially inhibit kinases or other enzymes involved in cellular signaling pathways that are often dysregulated in diseases such as cancer and diabetes .

Case Study 1: HIV Integrase Inhibition

A patent describes a series of bicyclic pyrimidinone compounds that inhibit HIV integrase and prevent viral integration into human DNA. This suggests that similar compounds like this compound could be explored for their potential as antiviral agents targeting HIV integrase .

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal demonstrated that triazolopyrimidine derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells. The study highlighted the mechanism of action involving apoptosis and cell cycle arrest, indicating that further exploration of similar compounds could yield promising anticancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-fluoro-N-[5-oxo-2-(trifluoromethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzamide can be contextualized by comparing it to analogs with shared or divergent features (Table 1).

Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives

Compound Name / ID Core Structure Key Substituents Biological Relevance
This compound (Target) Triazolo[1,5-a]pyrimidine - 5-Oxo
- 2-Trifluoromethyl
- 7-(4-fluorobenzamide)
Potential kinase/modulator applications
5-Methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine Triazolo[1,5-a]pyrimidine - 5-Methyl
- 7-Amino linked to 4-(trifluoromethyl)phenyl
Herbicide development (linked to DSM74)
7-{2-[(4-Fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine (672949-64-3) Triazolo[1,5-a]pyrimidine - 7-Phenyl with 4-fluorobenzyloxy Unknown (structural analog for drug discovery)
4-Fluoro-N-(3-fluoro-2-methylphenyl)benzamide (1032226-70-2) Benzamide - 4-Fluoro benzamide
- 3-Fluoro-2-methylphenyl
Fragment for agrochemical optimization

Structural and Electronic Differences

  • Triazolo[1,5-a]pyrimidine Core Modifications: The target compound’s 5-oxo group and trifluoromethyl substituent distinguish it from ’s 5-methyl analog.
  • Substituent Position and Functional Groups: Unlike ’s 4-fluorobenzyloxy-phenyl derivative, the target compound employs a benzamide linkage. The amide group offers conformational rigidity and hydrogen-bond donor/acceptor capacity, which could improve target selectivity compared to ether-linked analogs .
  • Benzamide Derivatives : The simple benzamide 1032226-70-2 () lacks the triazolopyrimidine core but shares the 4-fluoro substitution. This highlights the importance of the heterocyclic scaffold in expanding biological activity beyond fragment-like molecules .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.